molecular formula C27H20F3NO4S B6176046 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid CAS No. 2624108-92-3

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid

Cat. No. B6176046
CAS RN: 2624108-92-3
M. Wt: 511.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a fluorenyl group, a methoxy group, a carbonyl group, an amino group, a trifluoromethyl group, and a benzothiophene group .

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. If this compound is used in peptide synthesis, the Fmoc group would play a crucial role. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions when it is no longer needed .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound are not specified in the retrieved data. Given its potential use in peptide synthesis, it could be used in the development of new peptides for therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves the deprotection of the amine group.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonyl chloride", "4-(Trifluoromethyl)-1-benzothiophene-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Diisopropylethylamine", "Triethylamine", "Tetrahydrofuran", "Dimethylformamide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.", "9H-fluoren-9-ol is reacted with methanesulfonyl chloride to form 9-(methanesulfonyloxy)fluorene.", "9-(Methanesulfonyloxy)fluorene is reacted with sodium hydroxide to form 9-hydroxyfluorene.", "9-Hydroxyfluorene is reacted with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form N-hydroxysuccinimide ester of 9-hydroxyfluorene.", "4-(Trifluoromethyl)-1-benzothiophene-3-carboxylic acid is reacted with diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to form the acid chloride.", "The acid chloride is reacted with the N-hydroxysuccinimide ester of 9-hydroxyfluorene to form the protected amine.", "The protected amine is deprotected using hydrochloric acid and tetrahydrofuran to form (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid.", "The product is purified using sodium bicarbonate, sodium chloride, and water." ] }

CAS RN

2624108-92-3

Molecular Formula

C27H20F3NO4S

Molecular Weight

511.5

Purity

95

Origin of Product

United States

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